molecular formula C6H8ClF2N3O3S B13257980 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

Cat. No.: B13257980
M. Wt: 275.66 g/mol
InChI Key: QPTNTAXJMVDVKA-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a sulfonyl chloride group, and a difluoromethyl group, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the triazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The triazole ring and other functional groups can participate in oxidation or reduction reactions under appropriate conditions.

    Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group may also participate in interactions that modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride
  • 2-[3-(Chloromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8ClF2N3O3S

Molecular Weight

275.66 g/mol

IUPAC Name

2-[3-(difluoromethyl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]ethanesulfonyl chloride

InChI

InChI=1S/C6H8ClF2N3O3S/c1-11-5(4(8)9)10-12(6(11)13)2-3-16(7,14)15/h4H,2-3H2,1H3

InChI Key

QPTNTAXJMVDVKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=O)CCS(=O)(=O)Cl)C(F)F

Origin of Product

United States

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